molecular formula C8H12BNO2 B13628807 (4-(Aminomethyl)-2-methylphenyl)boronic acid

(4-(Aminomethyl)-2-methylphenyl)boronic acid

Cat. No.: B13628807
M. Wt: 165.00 g/mol
InChI Key: HSGCBEVIVPJCDJ-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)-2-methylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydrogenation reduction of 4-nitrobenzene boronic acid under an atmosphere of hydrogen and a palladium-carbon catalyst . This process yields 4-aminophenylboronic acid, which can then undergo further reactions to introduce the aminomethyl and methyl groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The boron atom in the compound can interact with hydroxyl groups on target molecules, forming stable complexes that can modulate the activity of enzymes and other biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Aminomethyl)-2-methylphenyl)boronic acid is unique due to its specific functional groups that allow for versatile reactivity and applications. The presence of the aminomethyl group enhances its ability to form stable complexes with biological molecules, making it particularly useful in medicinal chemistry and biological research.

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

[4-(aminomethyl)-2-methylphenyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5,10H2,1H3

InChI Key

HSGCBEVIVPJCDJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)CN)C)(O)O

Origin of Product

United States

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